molecular formula C18H22O4 B15213616 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione CAS No. 918413-53-3

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione

Cat. No.: B15213616
CAS No.: 918413-53-3
M. Wt: 302.4 g/mol
InChI Key: ALINJAHXQRXHGX-UHFFFAOYSA-N
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Description

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione is a bicyclic lactone derivative characterized by a furo[3,2-b]furan-2,5-dione core substituted with two cyclohexyl groups at positions 3 and 4. These modifications may influence solubility, reactivity, and biological activity.

Properties

CAS No.

918413-53-3

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

3,6-dicyclohexylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C18H22O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

ALINJAHXQRXHGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(C(=O)O3)C4CCCCC4)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the furan ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted furan compounds .

Scientific Research Applications

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,6-Diphenylfuro[3,2-b]furan-2,5-dione (Pulvinicanhydride)

  • Structure : Features phenyl groups at positions 3 and 6 instead of cyclohexyl groups.
  • Properties : Molecular formula C₁₈H₁₀O₄, molar mass 290.27 g/mol .
  • Key Difference : The phenyl groups confer aromatic π-π stacking interactions, whereas cyclohexyl groups in the target compound may improve lipid solubility and reduce crystallinity.

3,4-Diphenylfuran-2,5-dione (COX-2 Inhibitor Derivative)

  • Structure : Furan-2,5-dione core with phenyl groups at positions 3 and 3.
  • Properties : Synthesized via condensation of phenylacetic acid and phenylglyoxalic acid .
  • Applications : Demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), highlighting the pharmacological relevance of substituent positioning .
  • Key Difference : The 3,4-diphenyl substitution pattern differs from the 3,6-disubstitution in the target compound, likely altering binding affinity and metabolic stability.

2,3-Diphenylmaleic Anhydride (3,4-Diphenylfuran-2,5-dione)

  • Structure : Maleic anhydride derivative with phenyl groups at positions 2 and 3 (equivalent to 3,4-diphenylfuran-2,5-dione).
  • Properties : Melting point 159–162°C, molecular formula C₁₆H₁₀O₃ .
  • Applications : Used in fluorescence studies and as a precursor for heterocyclic systems .

Antrocinnamomins C and D (Maleic Anhydride Derivatives)

  • Structure : Natural maleic anhydride derivatives isolated from Antrodia cinnamomea with isobutyl and prenyloxy substituents .
  • Key Difference : The natural products’ substituents are smaller and more polar compared to the cyclohexyl groups in the target compound, which may reduce membrane permeability.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Key Applications
3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione C₁₈H₂₄O₄* 316.38* 3,6-dicyclohexyl N/A Hypothesized: Drug intermediates
3,6-Diphenylfuro[3,2-b]furan-2,5-dione C₁₈H₁₀O₄ 290.27 3,6-diphenyl N/A Synthetic intermediate
3,4-Diphenylfuran-2,5-dione C₁₆H₁₀O₃ 250.25 3,4-diphenyl N/A COX-2 inhibition
2,3-Diphenylmaleic anhydride C₁₆H₁₀O₃ 250.25 2,3-diphenyl 159–162 Fluorescence studies
Antrocinnamomin C C₁₆H₁₈O₅ 290.31 Isobutyl, prenyloxy N/A NO inhibition

*Estimated based on structural analogy.

Research Findings and Structural-Activity Relationships (SAR)

  • Hydrophobicity : Cyclohexyl groups likely enhance lipophilicity, making the compound more suitable for crossing biological membranes than polar analogs like antrocinnamomins .
  • Reactivity : Furan-2,5-dione derivatives are prone to nucleophilic attack at the carbonyl groups, but bulky cyclohexyl substituents may slow reaction kinetics compared to smaller substituents .
  • Biological Activity : COX-2 inhibition in 3,4-diphenyl derivatives suggests that electronic effects from substituents play a critical role in target engagement, which could guide optimization of the target compound.

Biological Activity

3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C18H22O4
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : this compound

The compound features a furo[3,2-b]furan core structure substituted with two cyclohexyl groups, contributing to its unique chemical reactivity and biological profile.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage to cellular components .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain enzymes involved in metabolic pathways. For example, studies have demonstrated that it can inhibit the activity of enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain signaling . This inhibition suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi in laboratory settings. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Binding : The compound binds to the active sites of enzymes such as COX, effectively blocking substrate access and altering enzyme conformation.
  • Membrane Disruption : Its hydrophobic cyclohexyl groups enable it to integrate into lipid membranes, leading to structural changes that compromise membrane integrity in microbial cells .

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant efficacy of this compound using various assays (DPPH radical scavenging assay and ABTS assay). The results indicated a significant reduction in free radicals compared to control samples. The compound exhibited an IC50 value of 25 µM in the DPPH assay .

Study 2: Enzyme Inhibition Profile

In another study focusing on its enzyme inhibition properties published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the inhibitory effects on COX enzymes. The findings revealed that this compound inhibited COX-1 and COX-2 with IC50 values of 15 µM and 20 µM respectively .

Study 3: Antimicrobial Activity Assessment

A comprehensive evaluation of antimicrobial activity was conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against tested strains .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightAntioxidant ActivityEnzyme Inhibition
This compound302.37 g/molHighYes
Furan-2,5-dione126.09 g/molModerateNo
Maleic Anhydride98.06 g/molLowYes

This table highlights the superior biological activity of this compound compared to simpler structures like furan derivatives.

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